3-Fluoro-4-methylbenzamide

描述

Historical Context and Discovery in Chemical Literature

While a singular, high-profile discovery event for 3-Fluoro-4-methylbenzamide (B1142852) is not prominent in the scientific literature, its appearance is closely tied to the broader development of fluorinated organic compounds in medicinal chemistry. The introduction of fluorine into drug candidates became a key strategy in the 20th century to enhance metabolic stability, binding affinity, and bioavailability.

The synthesis and use of this compound as a distinct chemical intermediate became more common with the rise of targeted therapies, particularly in cancer research. For instance, patent literature from the early 2000s onwards frequently describes its use as a starting material or key building block. A patent filed in 2008 outlines a method for preparing 3-fluoro-4-trifluoromethylbenzonitrile, a related compound, highlighting the importance of such fluorinated benzonitriles and benzamides as key intermediates for medicinally active molecules. google.com The synthesis of its parent acid, 4-fluoro-3-methylbenzoic acid, is also well-documented, as this acid is a direct precursor to the amide. ossila.com

Significance as a Core Chemical Scaffold in Contemporary Research

The importance of this compound lies in its role as a versatile chemical scaffold. The term "scaffold" refers to a core structure upon which a variety of chemical modifications can be made to produce a library of related compounds. The specific features of this compound are particularly advantageous:

Fluorine Atom: The presence of a fluorine atom can significantly alter the electronic properties of the molecule, influence its conformation, and block metabolic pathways, often leading to improved pharmacokinetic profiles in drug candidates. thieme-connect.com

Methyl Group: The methyl group provides a site for further chemical modification or can play a role in the specific binding of the final molecule to its biological target.

Benzamide (B126) Group: The amide functional group is a common feature in many biologically active molecules and can participate in hydrogen bonding, a key interaction in drug-receptor binding. It can also be chemically converted into other functional groups.

This combination of features makes this compound a sought-after starting material in multi-step syntheses.

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives has primarily focused on the discovery of new therapeutic agents, especially in the field of oncology.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: One of the most significant applications of this scaffold is in the synthesis of PARP inhibitors. nih.govnih.govresearchgate.net PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. mdpi.com Several potent PARP inhibitors have been developed using benzamide-based scaffolds, as the amide group mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. mdpi.comresearchgate.net The specific substitution pattern of this compound is incorporated into the design of some of these inhibitors to optimize their potency and selectivity. nih.gov

Kinase Inhibitors: The benzamide moiety is a core structural element in many kinase inhibitors. thieme-connect.com Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The multi-kinase inhibitors Sorafenib and Regorafenib, used to treat various cancers, feature a related bi-aryl urea (B33335) structure. nih.gov The synthesis of Regorafenib, a fluorinated analog of Sorafenib, involves intermediates that are structurally similar to this compound, underscoring the importance of this substitution pattern in achieving improved clinical performance. thieme-connect.com

Other Therapeutic Areas: Beyond oncology, derivatives of fluorinated benzamides are being explored for other therapeutic applications. For example, research into agents for central nervous system disorders and other conditions also utilizes such scaffolds. rsc.org Furthermore, related structures like 2,6-Difluorobenzamide are used as intermediates in the synthesis of certain pesticides. echemi.com

The versatility of this compound as a building block is evident in the diverse range of complex molecules synthesized from it. The following table provides a glimpse into some of the derivatives and their areas of research:

| Derivative Class | Therapeutic/Research Area | Key Structural Feature | Example Target |

| Benzimidazole Carboxamides | Oncology | Incorporation of the benzamide into a larger heterocyclic system | PARP1/2 nih.gov |

| Thieno[3,4-d]imidazole-4-carboxamides | Oncology | Fused heterocyclic core attached to the carboxamide | PARP-1 mdpi.com |

| Bi-aryl Ureas | Oncology | Derived from related fluorinated aniline (B41778) intermediates | VEGFR, RAF kinases thieme-connect.comnih.gov |

| 6-Arylaminobenzamides | CNS Imaging | Fluorinated benzamide for PET imaging ligands | S1P5 receptor rsc.org |

Established Synthetic Routes for this compound

The preparation of this compound typically originates from precursors such as 3-fluoro-4-methylbenzoic acid or 3-fluoro-4-methylbenzonitrile. The synthetic pathways are designed to achieve high purity and yield, suitable for both laboratory and industrial-scale production.

Acylation Reactions in the Synthesis of this compound

A primary and efficient method for synthesizing this compound involves a two-step acylation process starting from the corresponding carboxylic acid.

Formation of the Acyl Chloride: The first step is the conversion of 3-Fluoro-4-methylbenzoic acid into its more reactive acyl chloride derivative, 3-Fluoro-4-methylbenzoyl chloride. This is commonly achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is efficient but requires careful handling due to its corrosive nature.

Amidation: The resulting 3-Fluoro-4-methylbenzoyl chloride is then reacted with an ammonia (B1221849) source to form the amide. This amidation step is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. The reaction temperature and pH must be carefully controlled to maximize the yield and prevent hydrolysis of the acyl chloride or the product amide.

An analogous strategy is the Friedel-Crafts acylation reaction, which can be used to synthesize precursors to the target molecule. For instance, m-fluorotoluene can undergo a Friedel-Crafts acylation reaction with trihaloacetyl chlorides, catalyzed by a Lewis acid such as anhydrous aluminum trichloride, to produce ketone isomers. google.com These ketones can then be further processed through hydrolysis and other functional group transformations to yield the benzoic acid precursor required for the final amidation step. google.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways with improved efficiency, selectivity, and environmental friendliness.

Phase Transfer Catalysis: In the synthesis of the precursor, 3-fluoro-4-methylbenzoic acid, via the oxidation of 3-fluoro-4-methyltoluene, phase transfer catalysts (PTCs) are employed to improve reaction rates and yields. PTCs, such as tetrabutylammonium (B224687) bromide, facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the oxidant and an organic phase containing the toluene (B28343) derivative), enhancing the efficiency of the oxidation process. researchgate.net

Palladium-Catalyzed Hydrogenation: While not a direct route to this compound itself, palladium on carbon (Pd/C) is a crucial catalyst in the synthesis of structurally related fluorinated benzamides. For example, in the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a Pd/C catalyst is used for the hydrogenation of a nitro group to an amino group. researchgate.netgoogle.comgoogle.com This reaction is known for its high efficiency and yield, often exceeding 98%, and is considered a clean production technology as the catalyst can be recovered and recycled. researchgate.netgoogle.comgoogle.com This catalytic reduction method is a key step in multi-step syntheses that may begin with nitrated precursors.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing product yield and purity while minimizing costs and environmental impact. Key variables include the choice of solvent, catalyst, temperature, and molar ratios of reactants.

For instance, in the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a related compound, the molar ratio of thionyl chloride to the benzoic acid precursor is preferably maintained between 1 to 1.5:1. google.com Similarly, the subsequent reaction with methylamine (B109427) gas is optimized with a molar ratio of 1.2 to 1.5:1 relative to the initial benzoic acid. google.com In the catalytic hydrogenation step, the mass ratio of the Pd/C catalyst to the nitro-benzamide substrate is a critical parameter, with preferred ratios ranging from 6.67 to 20:1. google.com The reaction is typically carried out in an organic solvent like ethyl acetate (B1210297) or ethanol (B145695) at room temperature under hydrogen pressure. google.comgoogle.com These optimized conditions have led to total yields as high as 68-70% over a three-step process. google.comgoogle.com

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield |

| Oxidation | 2-fluoro-4-nitrotoluene | Potassium Permanganate, Phase Transfer Catalyst | Water | 75-95°C | 74% researchgate.net |

| Chlorination | 2-fluoro-4-nitrobenzoic acid | Thionyl Chloride | - | - | 95% (for amination) researchgate.net |

| Amidation | 2-fluoro-4-nitrobenzoyl chloride | Methylamine | - | - | 95% (from acid) researchgate.net |

| Hydrogenation | 2-fluoro-N-methyl-4-nitrobenzamide | Pd/C, Hydrogen | Ethyl Acetate / Ethanol | Room Temp. | >98% researchgate.netgoogle.comgoogle.com |

Derivatization Strategies for this compound

Derivatization of this compound allows for the synthesis of new molecules with potentially unique chemical and biological properties. These strategies often target the amide functional group.

Modification of the Amide Functionality

The amide group (-CONH₂) is a versatile functional handle for further molecular modifications.

Nucleophilic Substitutions on the Amide Nitrogen

The hydrogen atoms on the amide nitrogen can be substituted through reactions with various electrophiles, leading to the formation of N-substituted derivatives. This process typically involves the deprotonation of the amide nitrogen by a base to form an amidate anion, which then acts as a nucleophile.

A common derivatization is N-alkylation or N-arylation. For example, reacting this compound with an alkyl halide (R-X) or an aryl halide (Ar-X) in the presence of a suitable base can yield the corresponding N-alkyl or N-aryl-3-fluoro-4-methylbenzamide. The synthesis of N-phenylbenzamides from substituted benzoyl chlorides and 1,3-diphenylthiourea serves as an example of forming N-aryl amides through a nucleophilic substitution pathway. unair.ac.id While amides are generally stable, they can be activated to facilitate substitution. For instance, the amide oxygen can be activated by forming an acyl phosphate (B84403) intermediate, which then allows an amine nucleophile to attack the carbonyl carbon, ultimately leading to a substitution product. libretexts.org This principle can be applied to synthesize a wide array of N-substituted derivatives from the parent this compound.

An exploration of the synthetic methodologies and reaction pathways of this compound reveals its utility as a versatile chemical intermediate. This article delves into the reactivity of its core functional groups—the amide and the substituted aromatic ring—and its application in forming more complex molecular structures through coupling reactions.

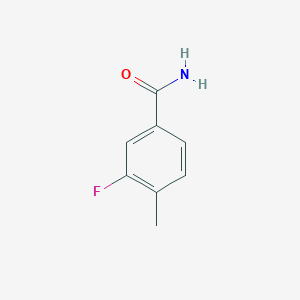

Structure

2D Structure

属性

IUPAC Name |

3-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZRKCCKPQZSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379107 | |

| Record name | 3-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170726-98-4 | |

| Record name | 3-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete atomic framework of 3-Fluoro-4-methylbenzamide (B1142852).

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amide protons.

The methyl (CH₃) group protons at position C4 typically appear as a singlet in the upfield region of the spectrum, generally around 2.0-2.5 ppm. The amide (-CONH₂) protons usually present as two broad singlets further downfield, which can be exchangeable with deuterium (B1214612) oxide (D₂O).

The aromatic region displays more complex signals due to spin-spin coupling between adjacent protons (H-H coupling) and through-space or through-bond coupling with the fluorine atom (H-F coupling). The proton at C5 is expected to appear as a doublet, coupled to the proton at C6. The proton at C2 would likely be a doublet coupled to the fluorine at C3. The proton at C6 is anticipated to be a doublet of doublets, as it is coupled to the proton at C5 and the fluorine atom at C3.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.3 | Singlet (s) | N/A |

| -CONH₂ | ~6.0 - 8.0 | Broad Singlet (br s) | N/A |

| H-2 | ~7.6 - 7.8 | Doublet (d) | J(H-F) ≈ 8-10 |

| H-5 | ~7.2 - 7.4 | Doublet (d) | J(H-H) ≈ 8 |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H-H) ≈ 8, J(H-F) ≈ 5-7 |

The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. For this compound, eight distinct signals are expected, corresponding to the methyl carbon, the carbonyl carbon, and the six carbons of the benzene (B151609) ring.

The presence of the fluorine atom introduces carbon-fluorine (C-F) coupling, which is observable as splitting in the signals of the carbons located near the fluorine atom. The carbon directly bonded to fluorine (C3) will show a large coupling constant (¹JCF), while carbons two (C2, C4) and three bonds away (C1, C5) will exhibit smaller ²JCF and ³JCF couplings, respectively. The carbonyl carbon signal is typically found in the most downfield region of the spectrum (165-175 ppm). The methyl carbon appears at the most upfield position (~20 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -CH₃ | ~20 | Possible small ⁴JCF |

| C=O | ~170 | No |

| C1 | ~130-135 | Yes (³JCF) |

| C2 | ~125-130 | Yes (²JCF) |

| C3 | ~158-162 (doublet) | Yes (¹JCF) |

| C4 | ~138-142 (doublet) | Yes (²JCF) |

| C5 | ~115-120 (doublet) | Yes (³JCF) |

| C6 | ~128-132 | Possible small ⁴JCF |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of fluorine is sensitive to its electronic environment. For an aromatic fluoride, this signal typically appears in the range of -110 to -120 ppm relative to the standard reference, trichlorofluoromethane (B166822) (CFCl₃). colorado.eduucsb.edu

This signal will not be a simple singlet; it will be split into a multiplet due to coupling with the adjacent aromatic protons, specifically H-2 and H-6. This provides further confirmation of the fluorine's position on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a correlation between the aromatic protons on adjacent carbons, such as between H-5 and H-6, confirming their positions relative to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate protons with the carbons to which they are directly attached. This would definitively assign the signals for the methyl protons to the methyl carbon and the aromatic protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is particularly powerful for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the methyl protons to carbons C3, C4, and C5. Crucially, correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon would confirm the connection of the benzamide (B126) group to the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula. The molecular formula for this compound is C₈H₈FNO.

The calculated monoisotopic mass for this formula is 153.05899 Da. nih.gov An HRMS analysis resulting in a measured mass that matches this theoretical value to within a very small margin of error (typically < 5 ppm) provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass. nih.govnih.gov

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. The fragmentation of benzamide and its derivatives is influenced by the substituents on the aromatic ring and the amide group.

In the mass spectrum of a substituted benzamide like this compound, the molecular ion peak (M⁺) is typically observed. The fragmentation often proceeds through pathways that lead to the formation of stable ions. Common fragmentation patterns for benzamides include:

α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, or the bond between the carbonyl carbon and the nitrogen atom. Cleavage of the C-N bond can lead to the formation of a benzoyl cation.

McLafferty Rearrangement: This rearrangement is common in carbonyl compounds that have a hydrogen atom on a carbon three atoms away from the carbonyl group. youtube.com It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons. youtube.com

Loss of Small Molecules: Fragmentation can also occur through the loss of small, stable neutral molecules like CO, NH₃, or H₂O (in the case of derivatives with appropriate functional groups).

The presence of a fluorine atom and a methyl group on the benzene ring of this compound will influence the fragmentation pathways. The fluorine atom, being highly electronegative, can affect the stability of adjacent carbocations formed during fragmentation. The fragmentation of related fluorinated and methylated benzamides often shows characteristic losses. For instance, the loss of the amide group (-CONH₂) can lead to a fluorinated and methylated phenyl cation. The stability of the resulting fragment ions is a key factor in determining the observed fragmentation pattern. libretexts.org The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion formed. libretexts.org

Table 1: Common Fragmentation Pathways in Substituted Benzamides

| Fragmentation Type | Description | Resulting Fragments |

| α-Cleavage | Cleavage of the bond adjacent to the carbonyl group. | Benzoyl cation and an amino radical, or an aryl cation and an amide radical. |

| McLafferty Rearrangement | Intramolecular hydrogen transfer followed by bond cleavage. | A neutral alkene and a charged enol. |

| Loss of Neutral Molecules | Elimination of small, stable molecules. | Molecular ion minus the mass of the lost molecule (e.g., M-28 for CO loss). |

| Ring Fragmentation | Cleavage of the aromatic ring itself. | Various smaller charged fragments. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.eduyoutube.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key vibrational frequencies expected for this compound include:

N-H Stretching: Primary amides show two distinct bands in the region of 3400-3200 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org The presence of two peaks in this region is a clear indicator of a primary amine. youtube.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch is typically observed in the range of 1680-1630 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The exact position can be influenced by conjugation and hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bond usually appears in the fingerprint region, making it sometimes difficult to assign definitively. libretexts.org

Aromatic C-H Stretching: These absorptions occur just above 3000 cm⁻¹. masterorganicchemistry.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to one or more bands in the 1600-1450 cm⁻¹ region. youtube.com

C-F Stretching: The carbon-fluorine bond stretch is expected to produce a strong absorption in the region of 1250-1000 cm⁻¹.

C-H Bending: Bending vibrations of the methyl group (C-H) will also be present in the fingerprint region. libretexts.org

The complexity of the IR spectrum in the fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for the identification of the specific compound. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Asymmetric & Symmetric Stretching | 3400 - 3200 | Medium to Strong |

| Carbonyl (C=O) | Stretching | 1680 - 1630 | Strong, Sharp |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-F | Stretching | 1250 - 1000 | Strong |

| Methyl C-H | Bending | ~1450 and ~1375 | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For benzamides, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide group. In N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at angles of 23.04(18)° and 23.69(17)° with respect to the two aromatic rings. dcu.ie The conformation of the molecule is often influenced by intramolecular interactions, such as the formation of an intramolecular hydrogen bond between the amide proton and an ortho-fluorine atom. dcu.ie The solid-state conformation can be different from the conformation in solution, and understanding these differences is important for structure-activity relationship studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. uobabylon.edu.iq The absorption of light promotes electrons from lower energy molecular orbitals (usually non-bonding or π orbitals) to higher energy anti-bonding orbitals (π* or σ*). uobabylon.edu.iqlibretexts.org

For this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions associated with the aromatic ring and the carbonyl group. The presence of the benzene ring, a chromophore, will lead to characteristic absorption bands. The substitution of the ring with a fluorine atom and a methyl group will cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzamide.

π → π Transitions:* These are typically high-energy transitions and result in strong absorption bands. For aromatic systems, these transitions often occur in the UV region. researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital. These are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The solvent used for the measurement can also influence the position of the absorption bands. Polar solvents can stabilize the excited state of a π → π* transition, leading to a red shift (shift to longer wavelength). uobabylon.edu.iq The UV-Vis spectrum, in conjunction with data from other spectroscopic techniques, helps to build a complete picture of the electronic structure of the molecule.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Intensity |

| π → π | π (aromatic ring, C=O) → π | 200 - 300 | High |

| n → π | n (O, N) → π (C=O) | > 300 | Low |

Computational and Theoretical Chemistry Studies on 3 Fluoro 4 Methylbenzamide

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methylbenzamide

The landscape of medicinal chemistry and drug discovery is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For a compound like 3-Fluoro-4-methylbenzamide (B1142852), the future holds significant promise, with several emerging research avenues poised to unlock its full therapeutic potential. These directions range from innovative synthetic methodologies and computational design to advanced biological evaluations and a more profound understanding of its physicochemical characteristics.

常见问题

Basic: What synthetic methodologies are recommended for preparing 3-Fluoro-4-methylbenzamide?

Answer:

this compound (C₈H₈FNO, CAS 53988-10-6) is typically synthesized via coupling reactions between 3-fluoro-4-methylbenzoic acid and ammonia or its derivatives. A common approach involves using carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide bond formation under mild conditions (e.g., -50°C to room temperature). Reaction optimization includes controlling stoichiometry, solvent selection (e.g., dichloromethane or DMF), and purification via column chromatography .

Advanced: How can reaction yields and purity be optimized for this compound synthesis?

Answer:

Yield optimization requires precise control of:

- Temperature : Lower temperatures (-50°C) minimize side reactions during activation of the carboxylic acid.

- Catalysts : Addition of 4-dimethylaminopyridine (DMAP) accelerates coupling efficiency.

- Workup : Sequential washing with acidic (e.g., 1M HCl) and basic (e.g., NaHCO₃) solutions removes unreacted starting materials. Purity ≥95% is achievable via recrystallization (ethanol/water) or preparative HPLC with C18 columns .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm structure (e.g., fluorine coupling patterns, methyl group integration).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW 153.15 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase methods (e.g., 60:40 acetonitrile/water) assess purity >98% .

Advanced: How does pH affect the stability and fluorescence properties of this compound derivatives?

Answer:

Fluorinated benzamides exhibit pH-dependent fluorescence due to protonation/deprotonation of functional groups. For example:

- Acidic conditions (pH <4) : Protonation of the amide group quenches fluorescence.

- Neutral to basic conditions (pH 7–10) : Enhanced fluorescence intensity via deprotonation.

Spectrofluorometric studies (λex 280 nm, λem 320–400 nm) are recommended for monitoring environmental interactions .

Basic: What preliminary assays evaluate the biological activity of this compound?

Answer:

Initial screens focus on:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against E. coli or S. aureus.

- Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., PPTases) using NADH-coupled detection .

- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Advanced: How can researchers identify the molecular targets of this compound in bacterial systems?

Answer:

- Pull-down Assays : Affinity chromatography with immobilized this compound derivatives.

- ITC/SPR : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinity to suspected targets (e.g., bacterial PPTases).

- CRISPR-Cas9 Knockout Libraries : Identify resistant mutants to pinpoint target pathways .

Advanced: How do structural modifications (e.g., fluorination) influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : Fluorine atoms enhance membrane permeability (logP ~2.1).

- Metabolic Stability : Methyl groups at the 4-position reduce oxidative metabolism in liver microsomes.

- SAR Studies : Replace the methyl group with bulkier substituents (e.g., trifluoromethyl) to improve target selectivity .

Advanced: How should researchers address contradictory data on bioactivity across similar fluorinated benzamides?

Answer:

- Controlled Replication : Standardize assay conditions (e.g., bacterial strain, growth phase).

- Metabolomic Profiling : LC-MS/MS to identify off-target interactions or metabolite interference.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding modes across homologs .

Basic: What derivatization strategies expand the utility of this compound in drug discovery?

Answer:

- Oxime Formation : React with hydroxylamine to generate oxime derivatives for enhanced solubility.

- N-Alkylation : Introduce alkyl chains (e.g., ethyl, propyl) via reductive amination to modulate bioavailability.

- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., fluorescent probes) .

Advanced: What computational tools predict the environmental impact or degradation pathways of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。